

An In-depth Technical Guide to 4-Bromoanisole (CAS 104-92-7)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Bromoanisole** (CAS 104-92-7), a key organobromine compound utilized extensively as a versatile intermediate in organic synthesis. Its applications span the development of pharmaceuticals, agrochemicals, and other functional materials. This document details its physicochemical properties, spectral characteristics, safety and handling protocols, and common experimental procedures.

Core Properties and Data

4-Bromoanisole, also known as 1-Bromo-4-methoxybenzene, is a colorless to pale yellow liquid at room temperature, though it can crystallize just below it.[1][2] It possesses a distinct, pleasant aromatic odor, sometimes likened to anise seed.[2][3] Structurally, it is a monomethoxybenzene with a bromine substituent at the para (4) position.[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **4-Bromoanisole**.



Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ BrO	[1][3][4]
Molecular Weight	187.03-187.04 g/mol	[1][5][6]
Appearance	Colorless to pale yellow liquid or crystals	[1][2][7]
Melting Point	9-12 °C (48.2-53.6 °F; 282-285 K)	[2][8][9]
Boiling Point	215-223 °C (419-433.4 °F; 488-496 K)	[2][8][10]
Density	~1.49 g/mL at 25 °C	[2][3][11]
Flash Point	94 °C (201.2 °F)	[8][9][12]
Refractive Index (n20/D)	~1.564	[2][11][13]
Solubility	Immiscible in water; soluble in organic solvents like ethanol, ether, chloroform, hexane, and toluene.	[1][2][14]
Vapor Pressure	0.147 mmHg at 25°C	[11]
Stability	Stable under normal conditions.	[6][13][15]

Spectral Data

Spectral data is crucial for the identification and characterization of **4-Bromoanisole**. Key spectral information is available from various public databases.



Spectral Data Type	Key Information	Source(s)
¹H NMR	Spectrum available.	[16]
¹³ C NMR	Spectrum available.	[17]
Mass Spectrometry	GC-MS data available; molecular ion peaks at m/z 186 and 188 due to bromine isotopes.	[5]
Infrared (IR) Spectroscopy	FTIR spectra available.	[5]
Raman Spectroscopy	FT-Raman spectrum available.	[5]

Safety and Toxicological Data

4-Bromoanisole is considered hazardous and requires careful handling. It is harmful if swallowed and causes skin irritation.[5][12][17]

Safety/Toxicity Metric	Value / Observation	Source(s)
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation)	[12]
Oral LD50 (Rat)	1907 mg/kg	[18]
Oral LD50 (Mouse)	2200 mg/kg	[18]
Inhalation LC50 (Mouse)	20 mg/m³	[5][19]
Incompatibilities	Strong oxidizing agents, strong acids.	[6][8][14]
Hazardous Decomposition	Carbon monoxide (CO), Carbon dioxide (CO ₂), Hydrogen halides.	[6]

Chemical Reactivity and Applications

Foundational & Exploratory





The chemical behavior of **4-Bromoanisole** is dictated by the interplay between the electron-donating methoxy group (-OCH₃) and the bromine atom, which is a good leaving group.[20] The methoxy group activates the benzene ring, while the bromine atom's position allows for a variety of substitution and coupling reactions.

This makes **4-Bromoanisole** a valuable precursor for many 4-anisyl derivatives.[2][3] It is a key building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1] [17]

Key reactions include:

- Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles.[20]
- Grignard Reaction: It readily forms a Grignard reagent (CH₃OC₆H₄MgBr), which is a powerful tool for forming carbon-carbon bonds. A notable application is the synthesis of tris(4-methoxyphenyl)phosphine.[3]
- Suzuki and Heck Coupling: It is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with phenylboronic acid and the Heck reaction with ethyl acrylates, to form more complex molecular structures.[2][14]
- Use in RNA Extraction: In a laboratory setting, **4-bromoanisole** is sometimes used to help eliminate DNA contamination during RNA extraction procedures.[3]

Below is a diagram illustrating the central role of **4-Bromoanisole** in various synthetic transformations.



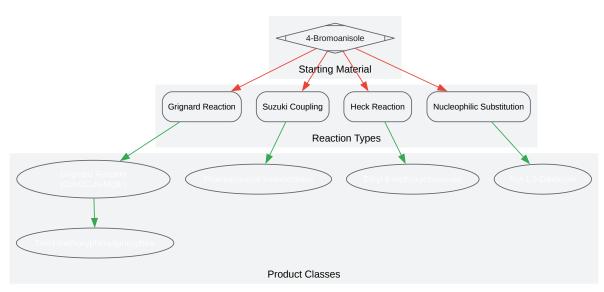


Figure 1: Key Synthetic Applications of 4-Bromoanisole

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Figure 1: Key Synthetic Applications of 4-Bromoanisole

Experimental Protocols

Detailed methodologies are essential for the safe and efficient use of **4-Bromoanisole** in a laboratory setting. Below are representative protocols for its synthesis.

Synthesis of 4-Bromoanisole via Bromination of Anisole

This protocol is a classic method for preparing **4-bromoanisole**.[10]

Materials:

Anisole (0.2 mol, 21.6 g)



- Bromine (0.2 mol, 32 g)
- Diethyl ether (100 mL)
- Dilute sodium hydroxide solution
- · Anhydrous calcium chloride

Equipment:

- · Round-bottom flask
- Dropping funnel
- Reflux condenser
- · Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Place 22 g (0.2 mol) of anisole into a round-bottom flask equipped with a dropping funnel and a reflux condenser.
- Heat the flask to gently boil the anisole.
- Slowly add 32 g (0.2 mol) of bromine from the dropping funnel. The rate of addition should be controlled such that the bromine color in the vapor phase disappears before the next drop is added.
- After the complete addition of bromine, continue heating the mixture for an additional 15 minutes.
- Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.
- Transfer the ether solution to a separatory funnel.







- Wash the solution sequentially with a dilute sodium hydroxide solution and then with water.
- Dry the organic layer over anhydrous calcium chloride and filter.
- Remove the diethyl ether by distillation.
- Distill the remaining residue under atmospheric pressure, collecting the fraction that boils between 213-223 °C. The expected yield is approximately 23 g (60%).

The following diagram outlines the general workflow for this synthesis and purification process.



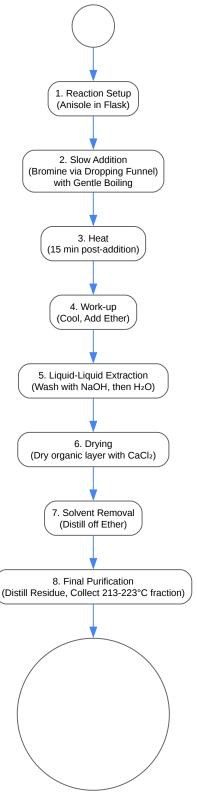


Figure 2: Workflow for Synthesis and Purification of 4-Bromoanisole

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Figure 2: Workflow for Synthesis and Purification of 4-Bromoanisole



Synthesis via Catalytic Bromination with H2O2 and NaBr

This method represents a greener chemistry approach to bromination.[21]

Materials:

- Anisole (5 mmol)
- Sodium Bromide (NaBr, 10 mmol)
- 30% Hydrogen Peroxide (H₂O₂, 10 mmol)
- Catalyst (e.g., bis[1-methyl-3-(3-sulfopropyl)imidazolium] hexafluorotitanate, 2.0 mmol)
- Water (3 mL)
- · Diethyl ether
- Saturated Sodium Sulfite (Na₂SO₃) solution
- Internal standard for GC analysis (e.g., n-dodecane)

Equipment:

- Reaction vessel (e.g., round-bottom flask)
- Magnetic stirrer
- Separatory funnel
- Gas Chromatograph (GC) and GC-Mass Spectrometer (GC-MS)

Procedure:

- In a reaction vessel, sequentially add 3 mL of water, anisole (5 mmol), NaBr (10 mmol), the catalyst (2.0 mmol), and a 30% aqueous solution of H₂O₂ (10 mmol).
- Stir the resulting mixture vigorously at room temperature for the required reaction time (e.g., 3 hours).



- Upon completion (monitored by GC), separate the upper organic phase by decantation.
- Extract the remaining aqueous mixture with diethyl ether (3 x 2 mL).
- Combine all organic phases.
- Analyze the combined organic phase by GC and GC-MS to determine conversion and product selectivity. The conversion of anisole can be quantified using an internal standard.
- Quenching: To the remaining aqueous phase containing precipitated solids, gradually add a saturated Na₂SO₃ solution to destroy any unreacted H₂O₂. Test for completion with KI-starch paper.

This guide provides foundational technical information for professionals working with **4-Bromoanisole**. For all laboratory work, consult the most current Safety Data Sheet (SDS) and adhere to all institutional safety protocols.[6][8][18]

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